3-Amino-4-hydroxychromen-2-one
CAS No.: 5725-79-1
Cat. No.: VC3282547
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5725-79-1 |
|---|---|
| Molecular Formula | C9H7NO3 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 3-amino-4-hydroxychromen-2-one |
| Standard InChI | InChI=1S/C9H7NO3/c10-7-8(11)5-3-1-2-4-6(5)13-9(7)12/h1-4,11H,10H2 |
| Standard InChI Key | RGHXNKMQAQJWPM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)O2)N)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)O2)N)O |
Introduction
Chemical Identification and Basic Properties
3-Amino-4-hydroxychromen-2-one belongs to the chromenone class of compounds, which are oxygen-containing heterocyclic molecules characterized by a benzene ring fused to a pyrone ring system. The compound features an amino group at position 3 and a hydroxyl group at position 4 of the chromen-2-one core structure . These functional groups contribute to the compound's unique chemical reactivity and potential biological interactions.
Physical and Chemical Properties
The physical and chemical properties of 3-Amino-4-hydroxychromen-2-one are summarized in the following table:
| Property | Value |
|---|---|
| Common Name | 3-Amino-4-hydroxychromen-2-one |
| CAS Number | 5725-79-1 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.157 g/mol |
| Exact Mass | 177.043 |
| Polar Surface Area (PSA) | 76.460 |
| LogP | 1.662 |
| HS Code | 2932209090 |
These physicochemical properties provide essential insights into the compound's behavior in various chemical environments, its solubility characteristics, and potential interactions with biological systems . The LogP value of 1.662 suggests moderate lipophilicity, which may influence its membrane permeability in biological systems.
Structural Characteristics and Reactivity
Molecular Structure
The molecular structure of 3-Amino-4-hydroxychromen-2-one features a bicyclic system with a benzene ring fused to a pyrone ring, forming the chromen-2-one core. The amino group at position 3 and the hydroxyl group at position 4 create a unique electronic environment within the molecule. This arrangement of functional groups enables specific chemical reactions and interactions that distinguish this compound from other chromenone derivatives.
Reactivity Patterns
The presence of both amino and hydroxyl groups in 3-Amino-4-hydroxychromen-2-one creates opportunities for various chemical transformations. The amino group can participate in nucleophilic substitution reactions, condensation with aldehydes or ketones to form Schiff bases, and acylation reactions. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The lactone functionality in the chromen-2-one core also contributes to the compound's reactivity profile.
Synthesis Approaches
Related Synthesis Methods
The synthesis of related chromenone derivatives offers valuable insights into potential approaches for 3-Amino-4-hydroxychromen-2-one preparation. For instance, research by Mote et al. describes the synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one using phosphorus oxychloride in acetic acid . This intermediate could potentially serve as a precursor for the synthesis of 3-Amino-4-hydroxychromen-2-one through further reactions.
Another approach might involve the preparation of a 3-nitro derivative followed by reduction to introduce the amino functionality, similar to the reduction methods described for 3-nitro-4-hydroxybenzoic acid in patent literature , although the specific conditions would need to be adapted for the chromenone scaffold.
Research Significance and Applications
Medicinal Chemistry Applications
Chromenone derivatives have attracted significant research interest due to their diverse biological activities. The specific derivative 3-Amino-4-hydroxychromen-2-one has been referenced in scientific literature by several research groups, including Matos et al. (2012), Patonay et al. (1984), and Brady et al. (2004) . While specific biological activities for 3-Amino-4-hydroxychromen-2-one are not detailed in the available search results, related chromenone compounds have shown properties including:
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Antimicrobial activity
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Anti-inflammatory effects
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Antioxidant properties
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Enzyme inhibition capabilities
The presence of both amino and hydroxyl groups on the chromenone scaffold suggests potential for hydrogen bonding interactions with biological targets, which could contribute to these activities.
Synthetic Utility as an Intermediate
The bifunctional nature of 3-Amino-4-hydroxychromen-2-one makes it a potentially valuable synthetic intermediate for preparing more complex molecules. The amino group can serve as a reactive site for:
-
Formation of Schiff bases through condensation with aldehydes or ketones
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Amide formation through reactions with acid chlorides or anhydrides
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Heterocycle construction through cyclocondensation reactions
Similar transformations have been demonstrated with related compounds, as seen in research by Mote et al., who prepared Schiff bases from 3-acetyl-4-hydroxy-2H-chromen-2-one through condensation with various aminopyridines .
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 3-Amino-4-hydroxychromen-2-one is limited in the available search results, insights can be drawn from related compounds. Chromenone derivatives typically exhibit characteristic spectral patterns:
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IR Spectroscopy: Expected bands include lactone carbonyl stretching (approximately 1720 cm⁻¹), hydroxyl stretching (3300-3500 cm⁻¹), and amine stretching (3300-3500 cm⁻¹).
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NMR Spectroscopy: The ¹H NMR spectrum would likely show signals for aromatic protons of the benzene ring, the amino protons, and the hydroxyl proton. The ¹³C NMR would show characteristic signals for the lactone carbonyl carbon (approximately 160 ppm) and the aromatic carbons.
Data from related compounds like 4-hydroxy-3-(1-(pyridinylimino)ethyl)-2H-chromen-2-one shows the phenolic hydroxyl proton typically appears downfield at approximately 16-17 ppm due to intramolecular hydrogen bonding .
Comparison with Structural Isomers
3-Amino-4-hydroxychromen-2-one can be compared with its structural isomers, such as 3-amino-7-hydroxychromen-2-one (CAS: 79418-41-0) . While both compounds share the same molecular formula (C₉H₇NO₃) and molecular weight (177.159 g/mol), the position of the hydroxyl group significantly affects their properties:
| Property | 3-Amino-4-hydroxychromen-2-one | 3-Amino-7-hydroxychromen-2-one |
|---|---|---|
| CAS Number | 5725-79-1 | 79418-41-0 |
| LogP | 1.662 | 1.1 |
| Position of OH group | 4-position | 7-position |
| H-Bond Donors | Not specified | 2 |
| H-Bond Acceptors | Not specified | 4 |
The different positioning of functional groups between these isomers would likely result in distinct chemical reactivity and biological activities .
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